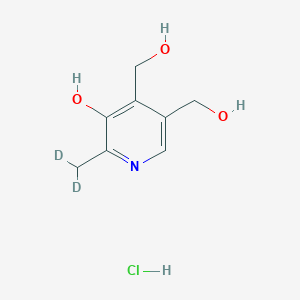

Pyridoxine-d2HCl (5-hydroxymethyl-d2)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridoxine-d2HCl (5-hydroxymethyl-d2) is a deuterated form of pyridoxine hydrochloride, commonly known as vitamin B6. This compound is labeled with deuterium, a stable isotope of hydrogen, at the 5-hydroxymethyl position. Pyridoxine is an essential nutrient that plays a crucial role in various biochemical processes, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pyridoxine-d2HCl (5-hydroxymethyl-d2) involves the incorporation of deuterium into the pyridoxine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction typically occurs under mild conditions, using a catalyst like palladium on carbon (Pd/C) to facilitate the exchange.

Industrial Production Methods

Industrial production of Pyridoxine-d2HCl (5-hydroxymethyl-d2) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and selective incorporation of deuterium. The final product is purified through crystallization or chromatography to achieve the desired isotopic purity.

Analyse Des Réactions Chimiques

Types of Reactions

Pyridoxine-d2HCl (5-hydroxymethyl-d2) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic functions and applications in scientific research.

Common Reagents and Conditions

Oxidation: Pyridoxine-d2HCl can be oxidized to pyridoxal-d2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction of pyridoxine-d2HCl to pyridoxamine-d2 can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Applications De Recherche Scientifique

Biochemical Roles

Pyridoxine-d2HCl serves as a precursor to pyridoxal 5'-phosphate (PLP), the active coenzyme form of Vitamin B6. PLP is crucial in several metabolic processes:

- Amino Acid Metabolism : PLP acts as a cofactor in transamination reactions, facilitating the conversion of amino acids and influencing neurotransmitter synthesis, including serotonin and dopamine .

- Nucleic Acid Synthesis : It plays a role in the metabolism of nucleic acids, impacting cellular functions and gene expression .

Therapeutic Applications

Pyridoxine-d2HCl has been investigated for its therapeutic potential in various medical conditions:

Neurological Disorders

- Tardive Dyskinesia : A study demonstrated that high doses of pyridoxine significantly reduced the severity of tardive dyskinesia in patients undergoing antipsychotic treatment. The study reported a 78% reduction in symptoms after six months of treatment with 600 mg/day of pyridoxine .

- Peripheral Neuropathy : Pyridoxine is utilized to prevent isoniazid-induced peripheral neuropathy, which can occur during tuberculosis treatment .

Metabolic Disorders

- Obesity Management : Research indicates that supplementation with pyridoxine can improve lipid profiles and reduce body mass index (BMI) in overweight individuals. A clinical trial found significant reductions in fat mass and waist circumference among participants taking pyridoxine compared to a placebo .

Industrial Applications

Beyond its biochemical significance, Pyridoxine-d2HCl is also valuable in various industrial contexts:

Pharmaceutical Manufacturing

- Pyridoxine hydrochloride is used as an intermediate in the synthesis of pharmaceuticals, including anti-seizure medications and antidepressants. Its catalytic properties facilitate the production of complex organic compounds essential for drug formulations .

Chemical Industry

- In the chemical industry, pyridoxine acts as a catalyst in polymerization reactions for producing plastics and synthetic fibers, such as polyurethanes and nylon . This application highlights its versatility beyond biological functions.

Case Studies

The following case studies illustrate specific applications of Pyridoxine-d2HCl:

Mécanisme D'action

Pyridoxine-d2HCl (5-hydroxymethyl-d2) exerts its effects by participating in various enzymatic reactions as a coenzyme. It is converted to pyridoxal phosphate (PLP), the active form of vitamin B6, which acts as a coenzyme for over 160 enzymatic reactions. These reactions include transamination, decarboxylation, and racemization, which are crucial for amino acid metabolism and neurotransmitter synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridoxine (Vitamin B6): The non-deuterated form of pyridoxine-d2HCl.

Pyridoxal: An oxidized form of pyridoxine, also involved in enzymatic reactions.

Pyridoxamine: A reduced form of pyridoxine, with similar biochemical functions.

Uniqueness

Pyridoxine-d2HCl (5-hydroxymethyl-d2) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the stability of the compound and allows for precise tracing in metabolic studies. This makes it a valuable tool in understanding the biochemical pathways and mechanisms involving vitamin B6 .

Activité Biologique

Pyridoxine-d2HCl, also known as 5-hydroxymethyl-d2 pyridoxine hydrochloride, is a deuterated form of vitamin B6, which plays a crucial role in various biological processes. This article explores its biological activity, including its biochemical roles, therapeutic implications, and case studies that highlight its significance in clinical settings.

Overview of Pyridoxine and Its Derivatives

Pyridoxine, or vitamin B6, is essential for numerous enzymatic reactions in the body. It exists in several forms, including pyridoxal, pyridoxamine, and pyridoxine itself. Pyridoxine-d2HCl is a stable isotope variant that allows for specific tracking in metabolic studies due to its unique deuterium labeling.

Biochemical Role

Pyridoxine serves primarily as a cofactor for enzymes involved in amino acid metabolism, neurotransmitter synthesis, and the metabolism of carbohydrates and lipids. It is particularly important for the synthesis of neurotransmitters such as serotonin and dopamine. The conversion of pyridoxine to its active form, pyridoxal phosphate (PLP), is vital for its biological activity.

Key Functions:

- Amino Acid Metabolism : Facilitates transamination reactions critical for amino acid interconversion.

- Neurotransmitter Synthesis : Involved in the synthesis of neurotransmitters like GABA and serotonin.

- Hemoglobin Production : Plays a role in the synthesis of heme, essential for oxygen transport.

Clinical Implications

Pyridoxine deficiency can lead to significant health issues, including neurological disorders and anemia. The deuterated form, Pyridoxine-d2HCl, has been studied for its potential benefits in various clinical conditions.

Case Studies:

- Seizures Related to Deficiency : A study reported a case of a 79-year-old female patient who experienced new-onset seizures due to vitamin B6 deficiency. Treatment with pyridoxine resulted in significant improvement, highlighting the importance of this vitamin in neurological health .

- Coronary Artery Disease : Research indicated low levels of pyridoxal-5'-phosphate in patients with acute myocardial infarction. This suggests that vitamin B6 deficiency may contribute to ischemic heart disease .

Research Findings

Recent studies have focused on the metabolic pathways involving pyridoxine and its derivatives. The following table summarizes key findings from diverse research sources:

Propriétés

Numéro CAS |

5027-82-7 |

|---|---|

Formule moléculaire |

C8H12ClNO3 |

Poids moléculaire |

207.65 g/mol |

Nom IUPAC |

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H/i3D2; |

Clé InChI |

ZUFQODAHGAHPFQ-BCKZTNHCSA-N |

SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl |

SMILES isomérique |

[2H]C([2H])(C1=CN=C(C(=C1CO)O)C)O.Cl |

SMILES canonique |

CC1=NC=C(C(=C1O)CO)CO.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.